PD142893

Description

Properties

Molecular Formula |

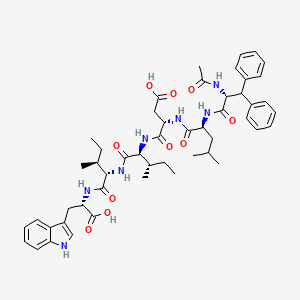

C50H65N7O10 |

|---|---|

Molecular Weight |

924.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3,3-diphenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H65N7O10/c1-8-29(5)42(47(63)55-39(50(66)67)25-34-27-51-36-23-17-16-22-35(34)36)57-48(64)43(30(6)9-2)56-46(62)38(26-40(59)60)53-45(61)37(24-28(3)4)54-49(65)44(52-31(7)58)41(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-23,27-30,37-39,41-44,51H,8-9,24-26H2,1-7H3,(H,52,58)(H,53,61)(H,54,65)(H,55,63)(H,56,62)(H,57,64)(H,59,60)(H,66,67)/t29-,30-,37-,38-,39-,42-,43-,44+/m0/s1 |

InChI Key |

XUMJJSAQQCTKAO-LAJITBNKSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |

sequence |

XLDIIW |

Origin of Product |

United States |

Pharmacological Profile and Receptor Binding Characteristics of Pd142893

Downstream Modulation of Endothelin-Mediated Cellular and Physiological Responses

Impact on Fibrotic Cellular Processes

The role of endothelin receptors and their antagonists, including PD142893, in fibrotic processes is an area of ongoing investigation. Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, often driven by the activation and proliferation of myofibroblasts in response to chronic injury or inflammation Current time information in PF.cenmed.comguidetopharmacology.orgciteab.com.

In the context of liver fibrosis, which involves the proliferation of hepatic myofibroblastic Ito cells, studies have explored the effects of endothelin-1 (B181129) (ET-1) and its antagonists. ET-1 was found to inhibit DNA synthesis and proliferation of human myofibroblastic Ito cells when stimulated by human serum or platelet-derived growth factor-BB (PDGF-BB) Current time information in PF.cenmed.com. This growth inhibitory effect of ET-1 on Ito cells was primarily mediated through ETB receptors Current time information in PF.cenmed.com.

Crucially, the application of this compound, a nonselective ETA/ETB antagonist, completely abolished this growth inhibitory effect of ET-1 on human hepatic myofibroblastic Ito cells Current time information in PF.cenmed.com. This finding suggests a complex interplay: while ET-1, via ETB receptors, can exert a negative control on liver fibrogenesis by inhibiting Ito cell growth, blocking both ETA and ETB receptors with this compound counteracts this beneficial anti-proliferative action. This implies that the broad antagonism by this compound can inadvertently promote processes associated with fibrogenesis in this specific cellular context by removing the natural inhibitory signal of ET-1.

Furthermore, this compound has been utilized in studies investigating the role of ET-1 in myocardial responses, particularly in relation to ventricular arrhythmias where transforming growth factor-beta 1 (TGF-β1) is a key cytokine in cardiac fibrosis unimelb.edu.au. This compound's ability to non-selectively antagonize ETA/ETB receptors inhibits ET-1 binding and consequently hinders ET-1's physiological functions, which can include promoting myocardial fibrosis through stimulation of TGF-β1 unimelb.edu.au.

Elucidation of Endothelin Receptor Heterogeneity Through Pd142893 Studies

Discrimination Between Endothelial and Smooth Muscle ETB Receptor Activity

One of the foremost contributions of studies involving PD142893 is the clear distinction between the functions of endothelin ETB receptors located on vascular endothelial cells versus those on vascular smooth muscle cells. rpsg.org.uk These two receptor populations, while classified as ETB, mediate opposing physiological effects and exhibit different sensitivities to this compound.

ETB receptors located on endothelial cells are primarily associated with vasodilator responses. rpsg.org.uk Activation of these receptors stimulates the release of nitric oxide (NO) and prostacyclin, which in turn act on the underlying smooth muscle to cause relaxation. ahajournals.org Functional studies have demonstrated that these endothelial-mediated vasodilator actions are sensitive to blockade by this compound. For instance, this compound has been shown to effectively antagonize the endothelium-dependent vasodilation mediated by ETB receptors in the isolated perfused mesentery of the rat. nih.gov This sensitivity allows this compound to be used as a tool to isolate and characterize the physiological role of the endothelial ETB receptor population.

In contrast to their endothelial counterparts, ETB receptors are also found on vascular smooth muscle cells in certain vascular beds, where they mediate vasoconstriction. rpsg.org.uknih.gov A key pharmacological characteristic of these smooth muscle ETB receptors is their relative resistance to antagonism by this compound. Research on various tissues, such as the rabbit pulmonary artery, has shown that ET-1-induced contractions mediated by ETB receptors are not antagonized by this compound. nih.gov This differential sensitivity provides a pharmacological basis for functionally separating the constrictor smooth muscle ETB receptors from the dilator endothelial ETB receptors.

Characterization of Pharmacologically Distinct Endothelin Receptor Subtypes

The differential effects of this compound and other antagonists have led to proposals for a more detailed classification of endothelin receptors beyond the primary ETA and ETB types. This sub-classification is based on distinct pharmacological profiles, including varied sensitivity to specific antagonists.

While this compound is a mixed ETA/ETB antagonist, the broader investigation into receptor heterogeneity has involved ETA-selective antagonists like BQ-123. nih.gov Studies on human saphenous vein have suggested the existence of at least two subtypes of ETA receptors. In these tissues, the contractile effects induced by higher concentrations of Endothelin-3 (ET-3) and Sarafotoxin S6b (S6b) were markedly antagonized by BQ-123. However, contractions induced by lower concentrations of these agonists were resistant to BQ-123. This observation led to the proposed classification of ETA receptors into ETA1 (sensitive to BQ-123) and ETA2 (resistant to BQ-123) subtypes. nih.gov

The role of this compound has been more direct and defining in the sub-classification of ETB receptors. Seminal work in the human saphenous vein provided clear evidence for two pharmacologically distinct ETB receptor subtypes based on their sensitivity to this compound. nih.gov In these studies, the contractile response to the selective ETB agonist IRL1620 was markedly inhibited by this compound. In contrast, contractions induced by another ETB agonist, Sarafotoxin S6c (S6c), were found to be much more resistant to blockade by this compound. nih.gov This differential sensitivity formed the basis for identifying the ETB1 receptor as being sensitive to this compound and the ETB2 receptor as being resistant to this compound. nih.gov

Table 1: Pharmacological Classification of Endothelin Receptor Subtypes

| Receptor Subtype | Agonist Response Example | Characteristic Antagonist Sensitivity |

|---|---|---|

| ETA1 | Contraction (High-dose ET-3/S6b) | Sensitive to BQ-123 |

| ETA2 | Contraction (Low-dose ET-3/S6b) | Resistant to BQ-123 |

| ETB1 | Contraction (IRL1620) | Sensitive to this compound |

| ETB2 | Contraction (S6c) | Resistant to this compound |

This table summarizes the proposed pharmacological classification of endothelin receptor subtypes based on studies in human saphenous vein. nih.gov

Evidence for Multiple Functional Endothelin Receptor Subtypes Across Tissues

The pharmacological heterogeneity revealed by this compound is not confined to a single tissue type but is evident across various preparations, reinforcing the concept of multiple, functionally distinct endothelin receptor subtypes.

Studies comparing different vascular tissues have highlighted these differences starkly. For example, in the rat thoracic aorta, a tissue where contraction is mediated by the ETA receptor, the response to ET-1 is effectively antagonized by this compound. nih.gov This aligns with this compound's known activity as an ETA antagonist. In sharp contrast, the rabbit pulmonary artery, where ET-1 and S6c are equipotent in causing contraction (a hallmark of ETB receptor activity), the contractile response to ET-1 is not antagonized by this compound. nih.gov This demonstrates the presence of a this compound-resistant, contractile ETB receptor (akin to the ETB2 subtype) in this specific vascular bed. Further evidence comes from the rat isolated perfused mesentery, where endothelium-dependent vasodilation is antagonized by this compound, indicating the presence of this compound-sensitive, endothelial ETB receptors (akin to the ETB1 subtype). nih.gov

Table 2: Tissue-Specific Endothelin Receptor Responses and Sensitivity to this compound

| Tissue Preparation | Primary Response to Endothelin Agonists | Receptor Type Implicated | Sensitivity to this compound |

|---|---|---|---|

| Rat Thoracic Aorta | Constriction (ET-1) | ETA | Sensitive |

| Rat Perfused Mesentery | Vasodilation (Endothelium-dependent) | ETB (Endothelial) | Sensitive |

| Rabbit Pulmonary Artery | Contraction (ET-1) | ETB (Smooth Muscle) | Resistant |

| Human Saphenous Vein | Contraction (IRL1620) | ETB1 | Sensitive |

| Human Saphenous Vein | Contraction (Sarafotoxin S6c) | ETB2 | Resistant |

This table provides examples of the differential sensitivity of endothelin receptor-mediated responses to this compound across various tissues. nih.govnih.gov

In Vitro Investigations of Pd142893 on Defined Cellular and Tissue Models

Effects on Vascular Smooth Muscle Contraction and Relaxation

PD142893's influence on vascular smooth muscle contraction and relaxation has been a primary focus of in vitro studies. Its antagonistic actions vary depending on the specific vascular bed, the endothelin receptor subtype predominantly involved, and the nature of the contractile or relaxant stimulus.

Studies in Rat Thoracic Aorta Preparations

In rat thoracic aorta preparations, endothelin-1 (B181129) (ET-1)-induced constrictions, which are mediated by ETA receptors, were effectively antagonized by this compound at a concentration of 10-5 M nih.govnih.govresearchgate.net. Conversely, sarafotoxin 6c (SX6c) did not induce constriction in the rat thoracic aorta nih.govresearchgate.net. In studies examining prostaglandin (B15479496) E2 (PGE2)-induced contraction in rat aortic rings, pretreatment with this compound did not affect the contractile response researchgate.net. This suggests a specific interaction with the endothelin system rather than a general effect on vascular contractility.

Table 1: Effects of this compound in Rat Thoracic Aorta Preparations

| Agonist | Receptor Type | Effect on Tissue | Effect of this compound (10-5 M) | Citation |

| ET-1 | ETA | Constriction | Antagonized | nih.govnih.govresearchgate.net |

| SX6c | N/A | No Constriction | N/A | nih.govresearchgate.net |

| PGE2 | N/A | Contraction | No effect | researchgate.net |

Analysis in Rabbit Pulmonary Artery Models

Studies in rabbit pulmonary artery rings have revealed a more complex interaction with endothelin receptors. Both ET-1 and SX6c were found to be approximately equipotent in inducing constriction, with EC50 values ranging from 3-6 x 10-10 M nih.govresearchgate.net. While ET-1-induced contractions in this model were not antagonized by this compound (10-5 M) or BQ-123 (an ETA-selective antagonist), suggesting a predominant role of ETB receptors, this compound did produce a 3-fold antagonism of constrictions induced by SX6c nih.govresearchgate.net. Further research indicates that endothelium-independent contraction in the rabbit pulmonary artery is mediated by both ETA and ETB2 receptors nih.gov. This compound has been utilized to differentiate between ETB receptor subtypes in this tissue nih.gov. Additionally, in endothelium-denuded rabbit mesenteric arteries, this compound was shown to antagonize ET-3-induced relaxation physiology.orgphysiology.org.

Table 2: Effects of this compound in Rabbit Pulmonary Artery Models

| Agonist | Receptor Type | Effect on Tissue | Effect of this compound (10-5 M) | Citation |

| ET-1 | ETB | Constriction | No antagonism | nih.govresearchgate.net |

| SX6c | ETB | Constriction | 3-fold antagonism | nih.gov |

| ET-3 | ETB | Relaxation (mesenteric artery) | Antagonized (endothelium-denuded) | physiology.orgphysiology.org |

Contractile Responses in Rat Basilar Artery Segments

In isolated rat basilar artery segments, this compound demonstrated a significant impact on angiotensin IV (AngIV)-induced contraction. Pretreatment of endothelium-intact arteries with this compound blocked the AngIV-induced contraction to the same extent as the physical removal of the endothelium nih.govkarger.com. This finding suggests that the vasoconstrictive effect of AngIV in the rat basilar artery is indirect and relies on the release of endogenous endothelin(s) from the endothelium nih.govkarger.com. Specifically, this compound (0.1 µM) effectively suppressed the concentration-dependent contractile response to AngIV in arteries precontracted with KCl karger.com.

Table 3: Effects of this compound in Rat Basilar Artery Segments

| Agonist | Observed Effect | Effect of this compound (0.1 µM) | Citation |

| AngIV | Contraction | Blocked to same extent as endothelium removal; suppressed concentration-dependent response | nih.govkarger.com |

Endothelin Receptor Characterization in Human Saphenous Vein

This compound is classified as an ETA/ETB-receptor antagonist in the context of human saphenous vein studies researchgate.netresearchgate.net. Investigations in human saphenous vein have revealed a complex heterogeneity of endothelin receptors. While this compound did not affect endothelin-1 (ET-1)-induced contraction, it significantly shifted the concentration-response curve for IRL1620 (an ETB-receptor agonist) to the right researchgate.net. This differential sensitivity to antagonists, including this compound, indicated the presence of distinct ETA and ETB receptor subtypes, specifically ETB1 (sensitive to this compound) and ETB2 (resistant to this compound) researchgate.net.

Table 4: Endothelin Receptor Characterization and this compound in Human Saphenous Vein

| Agonist | Receptor Type | Effect of this compound | Citation |

| ET-1 | ETA/ETB | No effect on contraction | researchgate.net |

| IRL1620 | ETB1 | Markedly inhibited contraction (shifted curve rightward) | researchgate.net |

| S6c | ETB2 | Much more resistant to this compound | researchgate.net |

Modulation of Rat Cremaster Arteriole Reactivity

Studies on rat cremaster first-order arterioles have demonstrated this compound's role in modulating vascular reactivity, particularly in the context of insulin-induced effects. Insulin-induced vasoconstriction, observed during inhibition of PI3-kinase with wortmannin, was attenuated by pretreatment with this compound and by endothelium removal ahajournals.org. This suggests that endothelin-1 activity is involved in insulin's vasoconstrictive effects in these arterioles ahajournals.org. Furthermore, when nitric oxide (NO) synthesis was inhibited, insulin-induced vasoconstriction was uncovered and subsequently abolished by this compound (3 µM) researchgate.net. This highlights the role of endothelin-1-mediated vasoconstriction when NO activity is diminished researchgate.net. Additionally, this compound (2 nmol) significantly inhibited the vasodilatory effects of thrombin and matrix metalloproteinase-2 (MMP-2) in rat cremaster muscle arterioles, indicating the involvement of ET receptors in these responses physiology.org.

Table 5: Modulation of Rat Cremaster Arteriole Reactivity by this compound

| Stimulus/Condition | Observed Effect | Effect of this compound | Citation |

| Insulin (B600854) + Wortmannin (PI3-kinase inhibition) | Vasoconstriction | Attenuated | ahajournals.org |

| Insulin + NOS inhibition | Vasoconstriction | Abolished (3 µM) | researchgate.net |

| Thrombin / MMP-2 | Vasodilation | Significantly inhibited (2 nmol) | physiology.org |

Impact on Non-Vascular Smooth Muscle Function

Investigations into the impact of this compound on non-vascular smooth muscle function have yielded specific findings. In preparations of guinea pig ileum and rat stomach strip, contractions were found to be mediated by ETB receptors and were unaffected by the ETA-selective antagonist BQ-123 nih.gov. However, this compound's antagonistic effects in these non-vascular tissues were limited; it antagonized only dilatations of the rat mesentery to ET-1 but did not affect other ET-1-mediated responses in the guinea pig ileum or rat stomach strip nih.gov. This suggests that while endothelin receptors are present in these non-vascular smooth muscle tissues, the specific functional responses and their sensitivity to this compound may differ from those observed in vascular smooth muscle.

Investigations in Rat Stomach Strip Models

Studies on isolated rat stomach strips have revealed the distinct effects of this compound on endothelin-mediated contractions. In these models, endothelin-1 (ET-1) and sarafotoxin 6c (SX6c) induce contractions, with SX6c being more potent than ET-1 (threshold concentrations of 10⁻¹⁰ M and 3 × 10⁻¹⁰ M, respectively). These contractions are primarily mediated by ETʙ receptors, as they are unaffected by the ETᴀ receptor-selective antagonist BQ-123. This compound (at a concentration of 10⁻⁵ M) demonstrated a differential antagonism: it was ineffective against ET-1-induced contractions but produced a 3-fold antagonism of SX6c-induced contractions nih.govcsic.es. This suggests a nuanced interaction of this compound with ETʙ receptor-mediated responses in this tissue, where endothelium-dependent vasodilatations are sensitive to this compound, but contractions of isolated smooth muscle preparations are not nih.govcsic.es.

Table 1: Effects of this compound on Contractility in Rat Stomach Strip Models

| Agonist | Concentration (M) | Effect on Contraction | Antagonism by BQ-123 (10⁻⁵ M) | Antagonism by this compound (10⁻⁵ M) | Receptor Type |

| Endothelin-1 | 3 × 10⁻¹⁰ (threshold) | Contraction | Unaffected | Ineffective | ETʙ |

| Sarafotoxin 6c | 10⁻¹⁰ (threshold) | Contraction | Unaffected | 3-fold antagonism | ETʙ |

Contractility Studies in Guinea Pig Ileum

Investigations into the contractility of isolated guinea pig ileum have further characterized the antagonistic properties of this compound. Endothelin-1 (ET-1) induces concentration-dependent contractions in the longitudinal muscle of the guinea pig ileum. These contractions are antagonized by this compound, as well as by the ETᴀ-receptor antagonist BQ-123, indicating that the ETᴀ receptor mediates this contractile response mdpi.comnih.gov.

Furthermore, in guinea pig ileum preparations precontracted with carbachol, ET-1 elicits relaxations at lower concentrations. These relaxations are significantly antagonized by this compound. Similarly, relaxations induced by selective ETʙ-receptor agonists such as ET-3, IRL1620, and sarafotoxin 6c (S6c) are also greatly antagonized by this compound mdpi.comnih.gov. A key finding is that all these relaxations are abolished by apamin, suggesting that they are mediated through the activation of apamin-sensitive K+ channels mdpi.comnih.gov. In studies examining transmurally stimulated guinea pig ileum, this compound (10⁻⁵ M) strongly antagonized direct contractile effects induced by ET-1 or sarafotoxin 6b (SX6b), consistent with ETᴀ receptor mediation. However, this compound did not affect the inhibitory effects of ET-1 on twitches in response to transmural stimulation acs.org.

Table 2: Effects of this compound on Contractility and Relaxation in Guinea Pig Ileum

| Agonist | Response Type | Antagonism by this compound | Underlying Mechanism/Receptor |

| Endothelin-1 | Contraction | Yes | ETᴀ receptor mediated |

| Endothelin-1 | Relaxation | Greatly antagonized | Apamin-sensitive K+ channels |

| ET-3, IRL1620, S6c | Relaxation | Greatly antagonized | Apamin-sensitive K+ channels |

| ET-1 or SX6b | Direct Contraction | Strongly antagonized | ETᴀ receptor mediated |

| Endothelin-1 | Twitch Inhibition | No effect | - |

Influence on Cellular Proliferation and Intercellular Signaling

Inhibition of Endothelin-1-Induced Proliferation in Human Optic Nerve Head Astrocytes

This compound has demonstrated significant inhibitory effects on endothelin-1 (ET-1)-induced proliferation in human optic nerve head astrocytes (hONAs). ET-1, at concentrations of 10 nM and 100 nM, induces a time-dependent proliferation of hONAs researchgate.netsigmaaldrich.com. Treatment with 1 µM this compound, a mixed ETᴀ/ETʙ receptor antagonist, completely blocked this ET-1-mediated hONA proliferation under both normoxic and hypoxic conditions researchgate.netsigmaaldrich.comsigmaaldrich.com. Sarafotoxin 6C (S6C), an ETʙ agonist, was also found to mimic the mitogenic effects of ET-1 on hONAs, and these effects were similarly blocked by this compound researchgate.net. While this compound effectively inhibited proliferation, it only partially blocked the intracellular calcium response induced by ET-1 in hONAs researchgate.net. Furthermore, in a hypoxic environment, which augments TNF-alpha-mediated ET-1 synthesis and release, and subsequently increases hONA proliferation, this compound blocked ET-1-mediated hONA proliferation under both normoxia and hypoxia, but only under normoxia following TNF-alpha treatment sigmaaldrich.com.

Table 3: Inhibition of ET-1-Induced hONA Proliferation by this compound

| Condition | Agonist (Concentration) | Effect on hONA Proliferation | Effect of this compound (1 µM) |

| Normoxia | ET-1 (10, 100 nM) | Proliferation | Complete Blockade |

| Hypoxia | ET-1 (10, 100 nM) | Proliferation | Complete Blockade |

| Normoxia | Sarafotoxin 6C | Proliferation | Blockade |

| Normoxia | TNF-alpha | Increased Proliferation | Blockade |

| Hypoxia | TNF-alpha | Increased Proliferation | No Blockade |

Amelioration of Deleterious Effects in Glomerular Endothelial Cell-Podocyte Co-culture Models

This compound has shown efficacy in ameliorating deleterious effects observed in glomerular endothelial cell (GEC)-podocyte (PODO) co-culture models, particularly those induced by plasma extracellular vesicles (PE-EVs) from preeclamptic patients. These PE-EVs trigger a detrimental crosstalk between GECs and podocytes, leading to reduced cell viability, increased reactive oxygen species (ROS) release, elevated albumin permeability, and endothelial-to-mesenchymal transition (EndMT). The presence of this compound significantly blunted these detrimental effects. This suggests a crucial role for endothelin-1 as a mediator of podocyte damage, which is initiated by dysfunctional endothelial cells. The amplification of this deleterious crosstalk by PE-EVs is believed to occur through the modulation of ET-1 and vascular endothelial growth factor (VEGF) release. Specifically, ET-1 released by PE-EV-stimulated GECs has been shown to down-regulate nephrin (B609532) expression in podocytes, contributing to the observed damage.

Interplay with Endothelial Function and Nitric Oxide Pathways

Antagonism of Endothelium-Dependent Vasodilatations

This compound plays a notable role in antagonizing endothelium-dependent vasodilatations, particularly those mediated by ETʙ receptors. In the isolated perfused mesentery of the rat, both ET-1 and SX6c induce dose-related vasodilatations. These responses are characteristic of ETʙ receptor mediation, as they are unaffected by the ETᴀ receptor antagonist BQ-123 nih.govcsic.es. However, in contrast to other ETʙ-mediated responses (such as smooth muscle contractions), this compound (at 10⁻⁶ M) strongly antagonized these vasodilatations nih.govcsic.es. This indicates that while ETʙ receptors can mediate both contraction and vasodilation, the endothelium-dependent vasodilatations are uniquely sensitive to this compound, whereas contractions of isolated smooth muscle preparations are not nih.govcsic.es. Functional studies corroborate this, suggesting that this compound can block the vasodilator actions of ET-1 at endothelial ETʙ receptors but does not affect constrictor responses mediated by ETʙ smooth muscle receptors. Furthermore, this compound has been shown to uncover insulin-mediated vasodilatation in rat cremaster resistance arteries in the absence of tumor necrosis factor-alpha (TNF-α).

Table 4: Antagonism of Endothelium-Dependent Vasodilatations by this compound

| Model System | Agonist | Response Type | Receptor Type | Antagonism by this compound (10⁻⁶ M) |

| Rat Isolated Perfused Mesentery | ET-1, SX6c | Vasodilatation | ETʙ | Strongly antagonized |

| Rat Cremaster Resistance Arteries | Insulin | Vasodilatation (uncovered) | Endothelin | Uncovers effect |

Unmasking of Insulin-Induced Vasoconstriction in the Context of Nitric Oxide Synthase Inhibition

In experimental models where nitric oxide synthase (NOS) activity was inhibited, physiological concentrations of insulin were observed to induce vasoconstriction. This phenomenon highlights a crucial role for endothelin-1 in mediating insulin's vasoconstrictive effects when the NO pathway is compromised.

Specifically, the inhibition of NO synthesis, achieved through the administration of NG-nitro-L-arginine (L-NA), alone led to a constriction of arterioles. In this context, the addition of insulin at a concentration of 34 μU/ml resulted in a significant vasoconstriction, manifesting as a 21±5% reduction from the baseline arteriolar diameter. Crucially, the subsequent introduction of this compound, a non-selective endothelin receptor antagonist, effectively abolished this insulin-induced vasoconstriction, reducing the constriction to -5±3% from baseline. This demonstrates that the vasoconstrictive response to insulin under NOS inhibition is predominantly mediated by endothelin oup.comresearchgate.netnih.govoup.com.

Further supporting these findings, the administration of S-nitroso-N-acetyl-penicillamine (SNAP), a nitric oxide donor, was shown to inhibit the insulin-induced vasoconstriction that occurred during NOS inhibition, even at concentrations that did not independently cause vasodilatation oup.comresearchgate.netnih.govoup.com.

The detailed findings are summarized in Table 1:

| Condition | Insulin Concentration | Change from Baseline Diameter (%) | Significance (P-value) |

| Insulin alone | 4 μU/ml – 3.4 mU/ml | Not significantly affected oup.comresearchgate.netnih.govoup.com | N/A |

| L-NA alone | N/A | -6 ± 2 (constriction) oup.com | N/A |

| L-NA + Insulin | 34 μU/ml | -21 ± 5 (vasoconstriction) oup.comresearchgate.netnih.govoup.com | N/A |

| L-NA + this compound + Insulin | 34 μU/ml | -5 ± 3 (attenuated constriction) oup.comresearchgate.netnih.govoup.com | P = 0.009 vs L-NA + Insulin oup.com |

| This compound + Insulin (unmasking vasodilatation) | 3.4 mU/ml | +25 ± 8 (vasodilatation) oup.comresearchgate.netnih.govoup.com | N/A |

| This compound + Insulin + L-NA (abolished vasodilatation) | 3.4 mU/ml | Abolished vasodilatation oup.comresearchgate.netnih.govoup.com | N/A |

Effects on Endothelin-1-Mediated Vasoconstriction During Phosphatidylinositol 3-Kinase Inhibition

Investigations have also explored the role of this compound in the context of phosphatidylinositol 3-kinase (PI3-kinase) inhibition, revealing a similar unmasking of insulin-induced vasoconstriction. PI3-kinase is recognized as a key intracellular mediator involved in insulin-induced nitric oxide production oup.comresearchgate.netnih.govoup.com.

When PI3-kinase activity was inhibited using wortmannin, insulin at a concentration of 34 μU/ml led to a vasoconstrictive response, resulting in a 13±3% constriction from the baseline arteriolar diameter. This vasoconstriction was effectively abolished by the additional treatment with this compound, underscoring the endothelin-1-mediated nature of this response under conditions of impaired PI3-kinase activity oup.comresearchgate.netnih.govoup.com. These findings suggest that insulin's effects on vascular tone involve a balance between nitric oxide and endothelin-1 pathways, and disruption of the PI3-kinase pathway can shift this balance towards endothelin-mediated vasoconstriction oup.comresearchgate.netnih.govoup.com.

The research findings are detailed in Table 2:

| Condition | Insulin Concentration | Change from Baseline Diameter (%) | Significance (P-value) |

| Insulin alone | 4 μU/ml – 3.4 mU/ml | Not significantly affected oup.comresearchgate.netnih.govoup.com | N/A |

| Wortmannin alone | N/A | -3 ± 2 (constriction) oup.com | P = 0.16 oup.com |

| Wortmannin + Insulin | 34 μU/ml | -13 ± 3 (vasoconstriction) oup.comresearchgate.netnih.govoup.com | P = 0.01 vs time-matched controls oup.com |

| Wortmannin + this compound + Insulin | 34 μU/ml | Abolished vasoconstriction oup.comresearchgate.netnih.govoup.com | P = 0.03 vs Wortmannin + Insulin oup.com |

Preclinical in Vivo Applications and Therapeutic Potential Modeling of Pd142893

Cardiovascular System Research

The endothelin system plays a significant role in cardiovascular physiology and pathophysiology, influencing vascular tone, cardiac function, and arrhythmogenesis. nih.govahajournals.org PD142893, as a dual ET receptor antagonist, has been explored for its capacity to mitigate cardiovascular damage in various preclinical settings. ahajournals.orgoup.com

Mitigation of Ischemia/Reperfusion Injury in Cardiac Models

Myocardial ischemia/reperfusion (I/R) injury is a critical contributor to cardiac damage following ischemic events. Endothelin-1 (B181129) (ET-1) is known to exacerbate ischemia-induced ventricular arrhythmias and worsen ventricular and coronary reperfusion dysfunction. ahajournals.orgahajournals.org Studies in isolated, perfused rat hearts have demonstrated the cardioprotective effects of this compound. When administered at a concentration of 200 nmol/L, this compound consistently improved cardiac and vascular function following ischemia/reperfusion. oup.com This included a notable reduction in peak ischemic contracture by 49% and a delay in its time to onset by 56%. ahajournals.org Furthermore, this compound (200 nmol/L) was found to almost completely suppress reperfusion arrhythmias in these models, an effect comparable to that achieved by angiotensin-converting enzyme (ACE) inhibitors, which suppress endogenous ET-1 secretion. ahajournals.orgahajournals.org The compound also reduced the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury, during reperfusion to levels similar to those observed with the nitric oxide (NO) donor S-nitroso-N-acetyl-DL-penicillamine (SNAP). oup.com

Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts During Ischemia/Reperfusion

| Parameter | Effect of this compound (200 nmol/L) | Reference |

| Peak Ischemic Contracture | Reduced by 49% | ahajournals.org |

| Time to Onset of Contracture | Delayed by 56% | ahajournals.org |

| Recovery of Reperfusion LVDevP | Improved by 12% | ahajournals.org |

| Recovery of Reperfusion Coronary Flow (CF) | Improved by 16% | ahajournals.org |

| Reperfusion Arrhythmias | Almost completely suppressed | ahajournals.orgahajournals.org |

| LDH Release | Decreased | oup.com |

Role in Modulating Blood Pressure and Vascular Tone in Stress-Sensitive Animal Models

The endothelin system is a crucial modulator of vascular tone and blood pressure. nih.gov this compound has been investigated for its impact on blood pressure and vascular tone, particularly in disease states that can be considered stress-sensitive models. In streptozotocin-induced diabetic rats, a model characterized by systemic complications including renal dysfunction, this compound was observed to normalize systemic blood pressure. diabetesjournals.orgnih.gov This effect was specific to the diabetic state, as this compound did not alter blood pressure in control (non-diabetic) rats. diabetesjournals.orgnih.gov

In studies involving anesthetized rats, the combined administration of BQ-123 (a selective ETA receptor antagonist) and this compound demonstrated significant blockade of systemic pressor responses induced by exogenous ET-1. Specifically, this combination reduced the systemic pressor response to 0.3 nmol/kg of ET-1 by approximately 50% and to 1 nmol/kg of ET-1 by about 37%. nih.gov These findings underscore this compound's role in counteracting ET-1-mediated vasoconstriction and modulating vascular tone in conditions where the endothelin system is activated. nih.gov

Exploration of Antiarrhythmic Properties

The antiarrhythmic potential of this compound is closely linked to its effects on ischemia/reperfusion injury. ET-1 has direct proarrhythmic effects, and its antagonism is a viable strategy for arrhythmia management. ahajournals.org As noted in section 5.1.1, this compound (200 nmol/L) effectively suppressed reperfusion arrhythmias in isolated, perfused rat hearts. ahajournals.orgahajournals.org This suggests that by blocking ET receptors, this compound can stabilize cardiac rhythm during reperfusion following ischemic events. ahajournals.orgahajournals.org

Regulation of Coronary Blood Flow Dynamics

This compound plays a role in regulating coronary blood flow, particularly in pathological conditions. In isolated rat hearts subjected to ischemia/reperfusion, this compound (200 nmol/L) improved the recovery of coronary flow during reperfusion by 16%. ahajournals.org This indicates its ability to enhance coronary perfusion following ischemic insult. Furthermore, this compound was shown to completely block the vasoconstrictor effect induced by a test concentration of exogenous ET-1 in perfused rat hearts. oup.com Elevated perfusion pressure and vascular leakage, which can correlate with increased ET-1 levels in coronary effluents, were prevented by this compound, suggesting its role in mitigating ET-1-mediated coronary vasoconstriction and improving vascular integrity. mdpi.com

Renal and Glomerular Physiology Studies

The endothelin system is implicated in the pathogenesis of various renal diseases, including diabetic nephropathy, which is characterized by glomerular dysfunction and proteinuria. ahajournals.orgnih.gov

Assessment of this compound in Glomerular Filtration Barrier Dysfunction Models

This compound has been assessed for its renoprotective properties in models of glomerular filtration barrier dysfunction, particularly in streptozotocin-induced diabetic rats, which serve as a model for diabetic nephropathy with established proteinuria. diabetesjournals.orgnih.gov Chronic administration of this compound to these proteinuric diabetic rats yielded significant renoprotective effects. diabetesjournals.orgnih.gov

Table 2: Effects of this compound on Renal Parameters in Streptozotocin Diabetic Rats

| Parameter | Effect of this compound | Reference |

| Systemic Blood Pressure | Normalized | diabetesjournals.orgnih.gov |

| Urinary Protein Excretion | Reduced | diabetesjournals.orgnih.gov |

| Urinary Albumin Excretion | Reduced | diabetesjournals.orgnih.gov |

| Renal Blood Flow | Ameliorated | diabetesjournals.orgnih.gov |

| Renal ET-1 Gene Expression | Attenuated upregulation | diabetesjournals.orgnih.gov |

This compound significantly reduced urinary protein and albumin excretion in these diabetic animals, indicating an amelioration of glomerular filtration barrier dysfunction. diabetesjournals.orgnih.gov Concurrently, it ameliorated renal blood flow in the diabetic rats. diabetesjournals.orgnih.gov Mechanistically, Northern blot and in situ hybridization analyses revealed that this compound remarkably attenuated the exaggerated renal ET-1 gene expression observed in the diabetic kidney. diabetesjournals.orgnih.gov This suggests that ET-1 is a contributing mediator of kidney damage in diabetes, and ET receptor antagonists like this compound may offer a therapeutic avenue for progressive diabetic nephropathy. diabetesjournals.orgnih.gov

Furthermore, in anesthetized rats, the combined blockade of ETA and ETB receptors with BQ-123 and this compound effectively blocked changes in renal resistance induced by exogenous ET-1. This combined antagonism blocked renal resistance changes by 81% and 89% following administration of 0.3 nmol/kg and 1 nmol/kg of ET-1, respectively. nih.gov This demonstrates this compound's direct impact on renal vascular tone, which is critical for maintaining glomerular integrity and function. nih.gov

Neurological and Pain Research

Endothelin Receptor Blockade in Primary Sensory Neurons for Pain Modulation

Endothelin peptides and their receptors play a complex role in various pain-related processes, including pain elevated by inflammation, nerve injury, and cancer. kagero.pluni.lu Endothelin A (ET(A)) receptors are present on a significant proportion of small diameter sensory neurons, specifically dorsal root ganglia (DRGs), which are associated with C- and Aδ-fibers responsible for transmitting pain impulses. uni.lu Activation of these nociceptive fibers by endothelin-1 (ET-1) is inhibited by ET(A) receptor antagonists, suggesting a specific involvement of peripheral ET(A) receptors in the induction of pain through these fibers. uni.lu While this compound acts as a non-selective antagonist for both ET(A) and ET(B) receptors, its ability to block these receptors aligns with the observed modulation of pain pathways by endothelin receptor antagonism. nih.govkagero.pl The precise mechanisms by which ET-1 generates pain in nociceptors are intricate, involving various ionic pathways and modulation of transient receptor potential (TRP) receptor activity. kagero.pl

Characterization of Effects on Cerebral Vasculature and Delayed Cerebral Vasospasm

Delayed cerebral vasospasm (DCV) following subarachnoid hemorrhage (SAH) is a significant complication, often linked to an imbalance between endothelin-1 (ET-1) and nitric oxide (NO). nih.govuni.luunimelb.edu.au this compound has been characterized for its effects on cerebral vessels, particularly in the context of contraction and relaxation induced by ET-1 and big endothelin-1 (bigET-1). nih.gov

Studies conducted on rat basilar artery (BA) ring segments demonstrated that this compound effectively inhibited the contraction induced by both ET-1 and bigET-1. nih.gov The inhibitory potency was quantified by modified pK(b) values, indicating a competitive inhibition of the ET(A)-receptor mediated contraction in cerebral arteries. nih.gov Furthermore, this compound was found to inhibit the ET(B)-dependent relaxation of the cerebrovasculature to a comparable extent as it inhibited contraction. nih.gov

The following table summarizes the pK(b) values for this compound's inhibition of ET-1 and bigET-1 induced contraction in rat basilar artery:

| Agonist | Endothelium Status | pK(b) Value |

| ET-1 | Intact (E+) | 5.17 |

| ET-1 | Denuded (E-) | 5.15 |

| bigET-1 | Intact (E+) | 5.34 |

| bigET-1 | Denuded (E-) | 5.57 |

These findings suggest that this compound's combined ET(A) and ET(B) receptor antagonism could be relevant for modulating cerebral vascular tone in conditions like delayed cerebral vasospasm. nih.gov

Systemic Inflammation and Organ Blood Flow Research

Studies on Endothelin Receptor Blockade in Sepsis Models

Severe sepsis is characterized by increased total peripheral resistance and reduced organ blood flow, with endothelin-1 (ET-1) playing a crucial role in these pathological changes. nih.gov Elevated plasma ET-1 levels in sepsis are associated with increased vascular resistance and decreased organ perfusion. nih.gov

Preclinical investigations using this compound in sepsis models have demonstrated its ability to improve hemodynamic parameters and organ blood flow. In a cecal ligation and puncture (CLP) model of sepsis, treatment with this compound significantly elevated cardiac output (CO) and improved blood flow to major organs, including the liver, intestines, and kidneys. nih.gov

The effects of this compound on cardiac output and major organ blood flow in a CLP-induced sepsis model are presented below:

| Parameter (20 h after CLP) | Sham (mean ± SE) | CLP+Vehicle (mean ± SE) | CLP+this compound (mean ± SE) |

| Cardiac Output (ml/min/100 g BW) | - | Markedly decreased | Significantly elevated |

| Total Hepatic Blood Flow | - | Significantly reduced | Improved |

| Intestinal Blood Flow | - | Significantly reduced | Improved |

| Renal Blood Flow | - | Significantly reduced | Improved |

*p<0.05 vs. CLP+Vehicle nih.gov

In models of endotoxemia, the sustained increase in endothelin-1 was found to contribute to higher systolic blood pressure (SBP) in heme oxygenase-1-deficient mice. nih.gov Administration of this compound (3 µmol/kg IP) to these mice resulted in a significantly lower SBP (90 ± 7 mm Hg) compared to vehicle-treated null mice (121 ± 5 mm Hg) 24 hours after LPS administration. nih.gov This indicates a role for endothelin receptor blockade in modulating systemic blood pressure in inflammatory states.

Furthermore, in hemorrhagic shock models, this compound (0.1 mg/kg) significantly improved the pressor response of mean arterial pressure (MAP) and the blood flow responses in various arteries (superior mesenteric, celiac, left renal, and left femoral) to norepinephrine, suggesting its contribution to counteracting vascular hyporeactivity in shock conditions. The improvement in pressor response on MAP at 1 hour after hemorrhage was 82.7% of the baseline pressor response in the this compound group.

Beyond direct hemodynamic effects, endothelin receptor antagonists have been shown to attenuate inflammatory responses. For instance, in a neonatal sepsis CLP model, an endothelin receptor antagonist (ETR-P1/fl) significantly reduced the elevation of inflammatory markers such as nitric oxide metabolites (NOx), tumor necrosis factor-alpha (TNF-α), and high mobility group box 1 (HMGB-1), leading to improved systemic hypotension, pulmonary hypertension, and blood gases, and ultimately prolonging survival time. While this specific study used ETR-P1/fl, it supports the broader concept that endothelin receptor blockade, as provided by compounds like this compound, can mitigate inflammatory responses in sepsis.

This compound has also demonstrated a role in blunting deleterious effects induced by plasma extracellular vesicles from preeclamptic patients on glomerular endothelial cells and podocytes, suggesting a key role for endothelin-1 as an effector of podocyte damage in conditions involving dysfunctional endothelial phenotypes. This highlights its potential in mitigating organ damage in inflammatory and vascular-related diseases.

Methodological Framework for Pd142893 Research and Development

Chemical Synthesis and Derivatization Strategies

The creation of complex peptide structures like PD142893 necessitates sophisticated synthetic approaches and targeted modification strategies to achieve desired pharmacological profiles.

Peptides, including this compound, are typically synthesized using established methods, with Solid-Phase Peptide Synthesis (SPPS) being a widely adopted technique. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support, such as resin beads. openaccessjournals.combachem.combiotage.combachem.com This methodology offers significant advantages, including simplified purification processes, as excess reagents and soluble by-products can be removed by simple filtration steps while the peptide remains attached to the solid phase. biotage.combachem.com

The synthesis proceeds through iterative cycles, each comprising:

Cleavage of the Nα-protecting group from the terminal amino acid. bachem.combachem.com

Thorough washing steps to eliminate residual cleavage reagents. bachem.combachem.com

Coupling of the next protected amino acid to the deprotected amine. bachem.combachem.com

Subsequent washing steps to remove excess reactants and by-products. bachem.combachem.com

The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting-group strategy is commonly employed in SPPS, enabling the controlled and efficient assembly of peptide sequences. beilstein-journals.org This technique is amenable to automation, facilitating the production of peptides with high purity and yield. openaccessjournals.combeilstein-journals.orgpeptisystems.com

Peptide coupling methods are crucial for forming amide bonds during synthesis or for conjugating peptides to other molecules for derivatization or functionalization. While specific details for this compound's direct synthesis using DMT-MM are not extensively documented, DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is recognized as a water-soluble coupling reagent utilized in fragment coupling reactions, such as in the synthesis of peptide-oligonucleotide conjugates. nih.gov Other common carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride) are also widely used for crosslinking primary amines to carboxylic acid groups in peptides and proteins. thermofisher.com These methods facilitate the formation of peptide bonds, which is fundamental to both the stepwise assembly of peptides and their subsequent derivatization.

Site-specific side-chain modifications are integral to optimizing the properties of peptides. For this compound and its derivatives, N-methylation has been a particularly significant modification. N-methylation involves the introduction of a methyl group onto the nitrogen atom of an amino acid residue within the peptide backbone. This modification, exemplified by the N-methylation of Ile-20 in PD156252 (an analog of this compound), has been shown to significantly impact the compound's properties. nih.govacs.orgnih.gov

While sulfonamide introduction is a known strategy for generating endothelin receptor antagonists, as seen in non-peptide antagonists, researchgate.netacs.org for this compound specifically, N-methylation stands out as a key derivatization strategy employed to address its inherent instability. nih.govacs.orgnih.gov

Stability Optimization and Metabolic Characterization

A critical aspect of peptide drug development is ensuring their stability in biological environments and understanding their metabolic pathways. This compound, being a peptide, faces challenges related to enzymatic degradation.

This compound and its related hexapeptide, PD145065, exhibit limited stability when exposed to enzymatic proteolysis, particularly in in vitro rat intestinal perfusate assays. Their half-lives were observed to be less than 20 minutes, indicating rapid degradation. nih.govacs.orgacs.orgnih.gov

Table 1: Impact of N-Methylation on Peptide Stability in Rat Intestinal Perfusate

| Compound | Modification | Half-life (min) | Source |

| This compound | Unmodified | < 20 | nih.gov |

| PD145065 | Unmodified | < 20 | nih.gov |

| PD156252 | N-methylated at Ile-20 | > 500 | nih.gov |

The observed enzymatic instability of this compound and similar hexapeptides is primarily attributed to carboxypeptidase activity. nih.govacs.orgacs.org Studies have shown that the incubation of these compounds with carboxypeptidase inhibitors significantly prolonged their half-lives in rat intestinal perfusate, confirming the role of these enzymes in their degradation. nih.govacs.org

Further investigation identified carboxypeptidase A as a key enzyme responsible for the proteolytic breakdown. This enzyme preferentially cleaves amino acids from the C-terminus of a peptide, particularly when an aromatic amino acid, such as Tryptophan (Trp), is present at this position. acs.org For this compound, the primary metabolite identified was Ac-dDip16-Leu-Asp-Ile-Ile, which is the des-Trp derivative. acs.orgnih.gov The identification of this metabolite was achieved through analytical techniques such as differential UV scanning and mass spectral analyses. nih.gov

Analytical Validation and Characterization Techniques

The rigorous characterization and validation of this compound are crucial to ensure its purity, structural integrity, and biological activity for research and development purposes. A suite of analytical techniques is employed for this, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and various in vitro biological assays.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to assess the purity of this compound. nih.govguidetopharmacology.orgbio-techne.comnih.gov This method separates components within a sample based on their differential interactions with a stationary phase and a mobile phase. nih.govnih.gov For this compound, HPLC is utilized to confirm that the synthesized compound is free from impurities and degradation products, which could otherwise interfere with experimental results. bio-techne.comnih.gov

Purity assessment by HPLC involves injecting the sample into the system, where components are separated as they elute through a column. nih.gov A detector, often a photodiode array (PDA) detector, measures ultraviolet (UV) absorbance across the peak, allowing for the identification of spectral variations that may indicate coelution of impurities. bio-techne.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) can further enhance purity assessment by detecting coelution based on mass differences, providing a more definitive evaluation, especially for low-level contaminants. bio-techne.comuni.lu Typical specifications for this compound indicate a purity of greater than or equal to 95% by HPLC. nih.gov

Mass Spectrometry for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS/MS), plays a critical role in the structural elucidation of this compound and the profiling of its metabolites. cenmed.comctdbase.orgnih.govlu.setocris.com This technique provides detailed information about the molecular weight and fragmentation patterns of the compound and its biotransformation products. uni.lucenmed.comctdbase.orgnih.gov

For structural elucidation, MS analysis involves ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z). cenmed.comctdbase.org The fragmentation patterns obtained from techniques like Enhanced Product Ion (EPI) or MS³ spectra, supported by HRMS data, allow scientists to determine the exact chemical structure of this compound. cenmed.com In metabolite profiling, MS is used to identify and characterize metabolites formed when this compound is processed in biological systems, such as in vitro systems using liver microsomes or hepatocytes. cenmed.comctdbase.orglu.se This involves comparing the fragmentation patterns of unknown metabolites to that of the parent drug, assuming similar fragmentation behavior for structurally related compounds. cenmed.com Techniques like Precursor Ion Scans (PI) and Neutral Loss Scans (NL), combined with Data-Dependent Acquisition (DDA), enable targeted detection and structural reconstruction of metabolites. cenmed.com This comprehensive approach helps in understanding the biotransformation pathways of this compound. ctdbase.orgnih.gov

In Vitro Receptor Binding Assays (IC50 Determination)

In vitro receptor binding assays are essential for determining the affinity of this compound for its target receptors, namely ETA and ETB. bidd.groupguidetopharmacology.org These assays typically involve competitive binding experiments, where this compound competes with a known radiolabeled ligand for binding to available receptor sites on cell membranes or cultured cells. guidetopharmacology.org

The inhibitory concentration 50 (IC50) is a key parameter determined from these assays, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. guidetopharmacology.org this compound has been characterized as a non-selective ETA/ETB receptor antagonist. nih.govbidd.group For instance, studies have shown that this compound can completely block the effect of endothelin-1 (B181129) (ET-1) in cell proliferation assays involving human optic nerve head astrocytes, indicating its antagonistic activity at relevant receptors. bidd.group While specific IC50 values for this compound against ETA and ETB receptors are often reported in the context of comparative studies with other endothelin antagonists, its mixed antagonistic profile is consistently observed. bidd.group

| Compound | Receptor Target | IC50/Ki (nM) | Reference Context |

|---|---|---|---|

| PD 145065 | ETA | 4.0 | Rabbit renal artery vascular smooth-muscle cells |

| PD 145065 | ETB | 15 | Rat cerebellum |

| BQ-123 | ETA | 1.4 | Selective ETA antagonist |

| BQ-123 | ETB | 1500 | Selective ETA antagonist |

| Sarafotoxin S6c | ETB | 0.29 | Highly selective ETB agonist ctdbase.org |

| Sarafotoxin S6c | ETA | 28000 | Highly selective ETB agonist ctdbase.org |

Note: Specific IC50 values for this compound are often presented comparatively in the literature, demonstrating its mixed ETA/ETB antagonistic profile rather than standalone precise numerical values in all contexts. The table above includes values for related compounds to illustrate the typical data generated in such assays.

Functional Antagonism Assays (EC50 Determination for Vasoconstriction Inhibition)

Functional antagonism assays are employed to quantify the ability of this compound to inhibit endothelin-induced vasoconstriction, with the effective concentration 50 (EC50) being a primary metric. These assays measure the concentration of this compound required to produce 50% of its maximal inhibitory effect on a functional response, such as the contraction of isolated vascular tissues.

In studies involving isolated rat cremaster muscle, this compound at concentrations like 10-4 M was infused to test its ability to prevent vasospasm caused by exogenous endothelin-1 (ET-1). This concentration virtually abolished the vasoconstriction produced by a high concentration of exogenous ET-1. In rat isolated hearts subjected to ischemia/reperfusion, this compound (200 nmol/L) was shown to reduce peak ischemic contracture and delay its time to onset, similar to the ETA receptor-selective antagonist PD 155080. This indicates its efficacy in mitigating endothelin-mediated contractile responses. Furthermore, in endothelium-denuded rabbit mesenteric arteries, this compound was found to attenuate ET-3-induced relaxation, suggesting its involvement in ETB receptor-mediated responses on smooth muscle cells. This compound has also been shown to uncover insulin-induced vasodilation by antagonizing endothelin receptors in skeletal muscle arterioles, and to abolish insulin-induced vasoconstriction during inhibition of nitric oxide synthase or PI3-kinase.

| Experimental Model | Agonist | This compound Concentration / Effect | Observed Outcome |

|---|---|---|---|

| Isolated rat cremaster muscle | Exogenous ET-1 (10-7 M) | 10-4 M | Virtually abolished vasoconstriction |

| Rat isolated hearts (ischemia/reperfusion) | Endogenous ET-1 | 200 nmol/L | Reduced peak ischemic contracture (-22±1%), delayed time to onset of contracture (1.8-fold increase) |

| Endothelium-denuded rabbit mesenteric arteries | ET-3 | Attenuated ET-3 induced relaxation | Suggests ETB receptor involvement on smooth muscle cells |

| Rat cremaster first-order arterioles | Insulin (B600854) (during NOS/PI3-kinase inhibition) | 3 µM | Abolished insulin-induced vasoconstriction |

Establishment of Optimal Experimental Models for Antagonistic Effects

The study of this compound's antagonistic effects necessitates the use of diverse and relevant experimental models, ranging from isolated organ preparations to cell cultures. These models are selected to mimic physiological and pathophysiological conditions where endothelin receptor antagonism is relevant.

One prominent in vivo model is the vascular isolated rat cremaster muscle , which allows for the measurement of feeding and terminal arteriole diameters using intravital microscopy. This model has been used to assess whether this compound can prevent vasospasm caused by exogenous ET-1 or associated with ischemia/reperfusion injury. Another significant in vivo model involves rat isolated hearts perfused at constant pressure, where parameters such as ischemic contracture, left ventricular developed pressure (LVDevP), coronary flow (CF), and diastolic relaxation are monitored during ischemia and reperfusion. This model has demonstrated this compound's ability to reduce ischemic contracture and improve post-ischemic recovery.

In addition to in vivo models, cultured human optic nerve head astrocytes (hONAs) serve as a valuable in vitro model to study the mitogenic effects of ET-1 and their inhibition by this compound. bidd.group Cell proliferation assays, such as formazan (B1609692) and [³H]thymidine uptake assays, are employed to quantify the antagonistic effects of this compound on ET-1-induced astrocyte proliferation. bidd.group Furthermore, endothelium-denuded rabbit mesenteric arteries are utilized to investigate the direct effects of this compound on vascular smooth muscle, particularly concerning ETB receptor-mediated vasorelaxation or vasoconstriction. These models collectively provide a comprehensive framework for evaluating the antagonistic profile and therapeutic potential of this compound.

Comparative Pharmacological Analyses and Remaining Mechanistic Controversies

Comparison of PD142893 with Selective Endothelin Receptor Antagonists (e.g., BQ-123)

BQ-123 is widely recognized as a highly selective endothelin A (ETA) receptor antagonist uni-freiburg.de. Its selectivity is demonstrated by its potent antagonistic activity at ETA receptors (e.g., Ki values around 1.4 nM) with significantly lower affinity for ETB receptors (e.g., Ki values around 1500 nM) uni-freiburg.de. This compound has been effectively used to block ETA receptor-mediated contractions in various preparations, such as the rat thoracic aorta and isolated perfused mesentery.

In contrast, this compound is characterized as a potent, but generally non-selective, antagonist of both ETA and ETB receptors. Early comparative studies using endothelin-1 (B181129) (ET-1), endothelin-3 (ET-3), and sarafotoxins as agonists, alongside BQ-123 and this compound, revealed distinct pharmacological profiles. For instance, contractions of the rat thoracic aorta, rat isolated perfused mesentery, and guinea pig ileum, which are mediated by ETA receptors, were antagonized by both BQ-123 and this compound.

However, the key differentiating factor emerged in studies involving ETB receptor-mediated responses. While BQ-123 had no effect on these responses, this compound exhibited a more complex profile. It was observed that this compound could antagonize certain ETB-mediated effects, such as endothelium-dependent vasodilatations in the rat isolated perfused mesentery induced by ET-1. Yet, remarkably, it did not affect other ETB-mediated contractile responses, such as those in the rabbit pulmonary artery or rat stomach strip. This differential antagonism by this compound, where it blocked vasodilator actions of ET-1 at endothelial ETB receptors but not constrictor responses mediated by ETB smooth muscle receptors, highlighted its unique pharmacological signature and hinted at a heterogeneity within the ETB receptor population.

The table below summarizes the comparative antagonistic effects of BQ-123 and this compound on different endothelin receptor-mediated responses:

| Receptor Type | Tissue/Response | Agonist | BQ-123 Antagonism | This compound Antagonism | Reference |

| ETA | Rat Thoracic Aorta Contraction | ET-1, Sarafotoxin 6b | Yes | Yes | |

| ETA | Rat Isolated Perfused Mesentery Contraction | ET-1, Sarafotoxin 6b | Yes | Yes | |

| ETB | Rat Mesentery Vasodilation | ET-1, Sarafotoxin 6c | No | Yes | |

| ETB | Rabbit Pulmonary Artery Contraction | ET-1, Sarafotoxin 6c | No | No | |

| ETB | Rat Stomach Strip Contraction | ET-1, Sarafotoxin 6c | No | No |

Resolution of Contradictory Findings in Endothelin Receptor Classification

Initially, endothelin receptors were broadly classified into two main subtypes: ETA and ETB, based on their ligand binding preferences and pharmacological profiles. ETA receptors exhibit a higher affinity for ET-1 compared to ET-3, while ETB receptors show a non-selective binding profile for ET-1 and ET-3.

However, the distinct pharmacological actions of this compound, particularly its ability to selectively antagonize certain ETB-mediated responses (vasodilation) while being ineffective against others (contraction), led to the proposition of further heterogeneity within the ETB receptor class. Researchers suggested the existence of at least two pharmacologically distinct ETB receptor subtypes: an ETB1 receptor, which mediates vasodilation and is sensitive to this compound, and an ETB2 receptor, which mediates contraction and is resistant to this compound. This pharmacological distinction created an apparent contradiction, as it implied different receptor entities mediating functionally diverse responses, despite both being classified as ETB.

The resolution of these contradictory findings came from genetic studies, specifically the use of ETB receptor gene knockout mice. These studies demonstrated that both the this compound-sensitive vasodilator response and the this compound-resistant contractile response to ETB agonists were completely absent in mice lacking the ETB receptor gene. This crucial evidence indicated that, despite their pharmacological heterogeneity, these functionally distinct responses are mediated by ETB receptors derived from the same gene. Therefore, the observed differences are not due to distinct genetic receptor subtypes but rather reflect functional or signaling pathway divergences of a single ETB receptor gene product, possibly influenced by tissue-specific coupling to downstream effectors or receptor expression patterns. This clarified that the pharmacological heterogeneity observed with antagonists like this compound points to functional variations rather than genetically distinct receptor subtypes.

Role of Tissue-Specific Receptor Expression in Differential Responses

The differential responses observed with endothelin receptor antagonists, particularly this compound, are significantly influenced by the tissue-specific expression patterns of endothelin receptors. The distribution of ETA and ETB receptors varies considerably across different tissues and species. Generally, ETA receptors are found to predominate in arterial vessels, where their activation typically leads to pronounced vasoconstriction. In contrast, ETB receptors are more prevalent in the low-pressure side of the circulation and can mediate diverse physiological effects, including both vasodilation and vasoconstriction, depending on their cellular localization.

A key aspect of this tissue-specific role lies in the cellular location of ETB receptors. Endothelial ETB receptors are primarily responsible for mediating endothelium-dependent vasodilation, often through the release of relaxing factors such as nitric oxide. This explains why this compound is effective in blocking these vasodilator responses in preparations like the rat isolated perfused mesentery. Conversely, ETB receptors located on vascular smooth muscle cells can mediate vasoconstriction. The fact that this compound does not antagonize these smooth muscle ETB-mediated contractile responses, even while blocking endothelial ETB-mediated vasodilation, underscores the critical role of receptor localization in determining the pharmacological outcome.

This phenomenon of differential responses based on tissue-specific receptor expression is a fundamental concept in endothelin pharmacology. It highlights that the functional output of endothelin receptor activation is not solely determined by the receptor subtype itself, but also by its precise cellular location within a given tissue and the downstream signaling pathways it couples to. This explains the complex and sometimes seemingly contradictory effects of non-selective antagonists like this compound, which can selectively modulate certain ETB-mediated responses while leaving others unaffected, depending on the tissue context.

Future Directions and Broader Academic Impact of Pd142893 Research

Advancing Fundamental Understanding of Endothelin System Physiology and Pathophysiology

The use of PD142893 has significantly contributed to elucidating the intricate roles of the endothelin system in various physiological and pathophysiological processes. The endothelin system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G-protein coupled receptors (ETA and ETB), is involved in diverse functions, including the regulation of vascular tone, cardiac function, renal control of water and sodium excretion, and modulation of central nervous system activities. researchgate.netnih.gov

This compound has been employed to probe the functional differences and interactions between ETA and ETB receptors. Early functional studies suggested that this compound could block the vasodilator actions of Endothelin-1 (B181129) (ET-1) at endothelial ETB receptors, but not the constrictor responses mediated by ETB smooth muscle receptors. guidetopharmacology.org However, subsequent research using ETB receptor gene knock-out mice demonstrated that both the this compound-sensitive vasodilator response and the this compound-resistant contractile response to the ETB agonist Sarafotoxin 6c were entirely absent. guidetopharmacology.org This finding indicated that these pharmacologically heterogeneous responses are, in fact, mediated by ETB receptors derived from the same gene, thereby refining the understanding of ETB receptor pharmacology. guidetopharmacology.org

Furthermore, this compound has been crucial in understanding the endothelin system's involvement in disease states. For instance, in studies investigating the proliferation and invasion of first-trimester trophoblasts, this compound, as a non-selective antagonist, demonstrated an inhibitory effect on ET-1-induced trophoblast proliferation and invasion. oup.comoup.com While selective antagonists like BQ-610 (ETA-selective) and RES-701-1 (ETB-selective) showed varying potencies, the initial insights provided by this compound underscored the dual receptor involvement in these processes. oup.comoup.com More recently, this compound was utilized to demonstrate the key pathogenic role of Endothelin-1 in podocyte injury triggered by plasma extracellular vesicles from preeclamptic patients, highlighting its utility in complex disease models. mdpi.com These applications highlight how this compound contributes to a deeper understanding of the endothelin system's multifaceted roles in health and disease.

Development of Advanced Endothelin Receptor Probes Based on this compound Scaffold

As an early hexapeptide antagonist, this compound provided a foundational chemical scaffold for the development of subsequent endothelin receptor probes. guidetopharmacology.org While this compound itself is non-selective, its structure and activity offered critical insights into the pharmacophore required for endothelin receptor antagonism. The progression in endothelin research has seen the development of more selective antagonists, such as BQ-610 for ETA receptors and RES-701-1 for ETB receptors. oup.comoup.com These advancements underscore a paradigm shift towards designing probes with higher specificity, which is essential for dissecting the precise roles of individual receptor subtypes in complex biological systems.

The continued need for highly specific endothelin antagonists for advanced functional analysis of the endothelin system remains a key future direction. researchgate.netannualreviews.org The structural information gleaned from compounds like this compound, combined with advancements in structural biology, such as the solving of the crystal structure of the ETB receptor, can facilitate the identification of allosteric binding sites for novel ligands. nih.gov This ongoing effort aims to develop probes that not only offer improved selectivity and potency but also possess distinct pharmacological profiles, enabling researchers to modulate specific aspects of endothelin signaling with greater precision.

Contribution to Preclinical Drug Discovery Paradigms for Endothelin-Related Disorders

This compound's role as an early and widely used endothelin receptor antagonist has significantly contributed to establishing and validating the endothelin system as a viable therapeutic target in preclinical drug discovery. The endothelin system is implicated in numerous cardiovascular diseases, including hypertension, atherosclerosis, heart failure, and pulmonary hypertension, as well as renal failure and pre-eclampsia. researchgate.netnih.govmdpi.comjacc.orgahajournals.orgcvphysiology.comnih.gov

By demonstrating the functional consequences of endothelin receptor blockade, this compound helped lay the groundwork for the development of clinically approved endothelin receptor antagonists like bosentan (B193191) (a mixed ETA/ETB antagonist), sitaxsentan, and ambrisentan (B1667022) (selective ETA antagonists) for conditions such as pulmonary arterial hypertension. nih.gov The insights gained from studies utilizing this compound informed the understanding of how modulating the endothelin system could alleviate disease pathology. For example, its application in models of preeclampsia, where it blunted deleterious effects on podocytes, suggests its contribution to identifying potential therapeutic strategies for this complex disorder. mdpi.com

The experience with this compound and other early antagonists has also influenced the evolution of preclinical drug discovery paradigms. Researchers are now exploring more sophisticated strategies, such as developing dual antagonists that target multiple vasoconstrictor pathways (e.g., the angiotensin AT1 receptor and the ETA receptor, as seen with sparsentan) or combining drugs with different mechanisms of action (e.g., ETA antagonists with phosphodiesterase inhibitors). nih.gov Furthermore, the foundational work enabled by compounds like this compound supports the emerging field of personalized precision medicine in endothelin-related disorders, where genetic polymorphisms influencing the endothelin system could guide patient stratification for targeted therapies. nih.gov Thus, this compound's legacy extends to shaping current and future approaches in identifying and developing novel therapeutic agents for a wide range of endothelin-related pathologies.

Q & A

Q. What is the primary pharmacological mechanism of PD142893 in endothelin receptor studies?

this compound is a non-selective endothelin receptor antagonist that inhibits both ETA and ETB receptor subtypes. It is used to block endothelin-induced contractions in vascular and non-vascular smooth muscle preparations. For example, in rat thoracic aorta and rabbit pulmonary artery, this compound (10⁻⁵ M) significantly reduced ET-1-induced contractions, demonstrating its role in modulating endothelin signaling pathways .

Q. Which experimental models are optimal for studying this compound's antagonistic effects?

Common models include:

- Rat thoracic aorta : Assesses vascular smooth muscle contraction via ET-1 stimulation.

- Rabbit pulmonary artery : Evaluates receptor subtype specificity (e.g., ETA2 receptors).

- Rat stomach strip : Tests non-vascular smooth muscle responses to sarafotoxins. These models allow comparative analysis of this compound’s efficacy across tissues .

Q. How should this compound be administered in in vitro studies to ensure receptor blockade?

Typical protocols use this compound at 10⁻⁵–10⁻⁸ M concentrations. Pre-incubation for 15–30 minutes before agonist exposure ensures competitive antagonism. For co-culture studies (e.g., endothelial-pericyte interactions), 1 µM this compound effectively inhibits endothelin-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s tissue-specific antagonism?

this compound exhibits variable efficacy depending on receptor subtype expression. For instance, it potently inhibits ET-1 responses in rat aorta (ETA1 receptors) but shows weaker effects in rabbit saphenous vein (ETA2/ETB receptors). Methodological solutions include:

- Combining this compound with selective antagonists (e.g., BQ-123 for ETA receptors).

- Using radioligand binding assays to quantify receptor density and affinity .

Q. What experimental designs differentiate ETA vs. ETB receptor contributions using this compound?

Q. How do researchers interpret biphasic concentration-response curves in this compound studies?

Biphasic curves (e.g., in rabbit saphenous vein) suggest multiple receptor subtypes or allosteric modulation. This compound’s inability to fully inhibit high-affinity phases indicates ETA2/ETB involvement. Statistical analysis (e.g., Schild plots) and receptor knockout models can clarify mechanisms .

Q. What methodologies optimize this compound use in neural vs. vascular endothelin studies?

- Neural : Use rat vas deferens to assess presynaptic endothelin effects on autonomic neurotransmission. This compound (10⁻⁵ M) blocks ET-3-induced inhibition of noradrenaline release.

- Vascular : Prioritize endothelium-intact preparations to study nitric oxide (NO) modulation alongside this compound .

Q. How does this compound interact with sensory neuropeptides in cardiac studies?

In isolated rat hearts, this compound attenuates capsaicin-induced endothelin release from sensory nerves. Methodologically, pairing this compound with TRPV1 inhibitors (e.g., capsazepine) isolates endothelin-specific pathways .

Data Analysis and Technical Challenges

Q. What statistical approaches address variability in this compound’s inhibitory potency?

Q. How do researchers validate this compound’s non-selectivity in receptor-rich environments?

- Competitive binding assays : Compare this compound’s displacement of [¹²⁵I]-endothelin vs. [¹²⁵I]-BQ3020 (ETB-specific).

- Functional studies : Test this compound against ETB-selective agonists (e.g., IRL1620) in ETB-overexpressing cell lines .

Experimental Design Considerations

Q. What controls are critical for this compound-based endothelin studies?

Q. How can this compound be integrated into co-culture systems studying endothelial-pericyte crosstalk?

In retinal microvascular studies, add this compound (1 µM) to circulating media 24 hours before flow experiments. Pair with NO synthase (L-NAME) and COX (indomethacin) inhibitors to dissect endothelin-specific pathways .

Advanced Technical Notes

Q. Why does this compound fail to inhibit certain endothelin isoforms (e.g., ET-3) in some tissues?

ET-3 has lower affinity for ETA receptors. In guinea-pig ileum, this compound’s weak antagonism of ET-3 suggests ETB dominance. Complementary use of ETB knockout models or siRNA silencing clarifies isoform-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.